![molecular formula C19H19N3O3S2 B2507938 2,4-dimetil-5-(2-{7-tia-9,11-diazatriciclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetil)-1H-pirrol-3-carboxilato de metilo CAS No. 315711-39-8](/img/structure/B2507938.png)
2,4-dimetil-5-(2-{7-tia-9,11-diazatriciclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetil)-1H-pirrol-3-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The papers provided discuss the synthesis and properties of related heterocyclic compounds, which may offer insights into the synthesis and characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions with specific reagents and conditions. For example, a one-pot three-component synthesis using CaCl2 in refluxing EtOH was employed to synthesize a derivative of dihydropyrimidin-2(1H)-thione with potential antimicrobial and anti-inflammatory properties . Another synthesis route involved the treatment of acetohydrazide with carbon disulfide and potassium hydroxide in ethanol to yield triazolopyrimidine derivatives . These methods suggest that the synthesis of the compound of interest may also involve multi-component reactions and specific conditions to achieve the desired heterocyclic framework.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using analytical and spectral data, including IR, NMR, and MS . These techniques would be essential in determining the structure of the compound of interest, ensuring that the desired molecular framework has been achieved and that any functional groups are correctly positioned.
Chemical Reactions Analysis
The reactivity of similar compounds includes the formation of various derivatives through reactions with different reagents. For instance, the transformation of pyrimidinyl derivatives into amide derivatives by reaction with chloroacetamides , and the cyclization of carbonic acid salts to yield tricyclic and tetracyclic compounds . These reactions indicate that the compound of interest may also undergo transformations to yield a variety of derivatives, which could be explored for their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of different substituents and heteroatoms can significantly affect these properties. The papers provided do not directly discuss the physical and chemical properties of the compounds synthesized, but such properties are typically investigated using standard laboratory techniques and can provide valuable information for the development of pharmaceutical agents .
Aplicaciones Científicas De Investigación
Estructura del Núcleo de Imidazol
El imidazol es un anillo heterocíclico de cinco miembros con tres átomos de carbono, dos átomos de nitrógeno, cuatro átomos de hidrógeno y dos dobles enlaces. También se conoce como 1,3-diazol. El imidazol es anfótero, mostrando propiedades tanto ácidas como básicas. Debido a la carga positiva en cualquiera de sus átomos de nitrógeno, existe en dos formas tautómeras equivalentes. El imidazol sirve como estructura principal para varios productos naturales, incluidos la histidina, la purina, la histamina y las estructuras basadas en el ADN.
a. Actividades Antibacterianas y Antimalbicidas: Varios derivados de imidazol demuestran efectos antibacterianos y antimalbicidas. Por ejemplo, la N3-(fenil sustituido)-N5-(fenil sustituido)-4-(4,5-dicloro-1H-imidazol-2-il)-2-metil-1,4-dihidropiridina-3,5-dicarboxamida exhibió un buen potencial antimicrobiano .
b. Efectos Antiinflamatorios y Antitumorales: Los derivados de imidazol se han investigado por sus propiedades antiinflamatorias y antitumorales. Estos compuestos pueden desempeñar un papel en la modulación de las respuestas inflamatorias y la inhibición del crecimiento tumoral.
c. Actividades Antidiabéticas y Antioxidantes: Ciertas moléculas a base de imidazol exhiben efectos antidiabéticos y propiedades antioxidantes. Estas propiedades son cruciales para controlar el estrés oxidativo y los trastornos metabólicos.
d. Propiedades Antivirales y Antiprotozoarias: Los derivados de imidazol, como la enviroxime (antiviral) y el ornidazol (antiprotozoario y antibacteriano), se han explorado por su eficacia contra los virus y los protozoos.
e. Otras Actividades: Los fármacos que contienen imidazol incluyen clemizol (agente antihistamínico), omeprazol (antiúlcera) y dacarbazina (utilizada en el tratamiento de la enfermedad de Hodgkin). Estos ejemplos destacan la versatilidad de los compuestos a base de imidazol en aplicaciones terapéuticas.
Rutas Sintéticas
Existen varios métodos sintéticos para el imidazol y sus derivados. Los investigadores han desarrollado protocolos eficientes para construir anillos de imidazol, utilizando a menudo carbénos N-heterocíclicos (NHC) como ligandos u organocatalizadores . Estos avances contribuyen a la síntesis de moléculas funcionales con núcleos de imidazol.
En resumen, los derivados de imidazol ofrecen una amplia gama de aplicaciones potenciales, desde agentes antimicrobianos hasta fármacos antiinflamatorios. Su estructura química única y sus diversas actividades biológicas los convierten en objetivos valiosos para el descubrimiento y desarrollo de fármacos . Si necesita más detalles o tiene preguntas específicas, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which are prevalent moieties in various alkaloids, play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It’s known that indole derivatives interact with various biological targets, leading to changes in cellular function
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with different biological targets. Indole derivatives are known to show various biologically vital properties
Result of Action
It’s known that indole derivatives can have various effects on cells, including potential anti-cancer, antimicrobial, and other therapeutic effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2,4-dimethyl-5-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-9-14(19(24)25-3)10(2)22-16(9)12(23)7-26-17-15-11-5-4-6-13(11)27-18(15)21-8-20-17/h8,22H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDIMHZCHPESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)
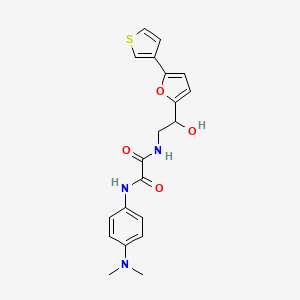
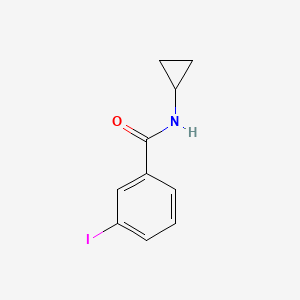
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)
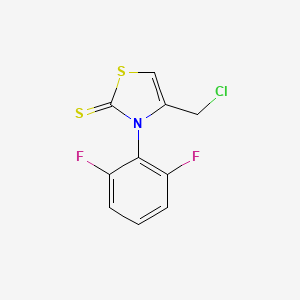

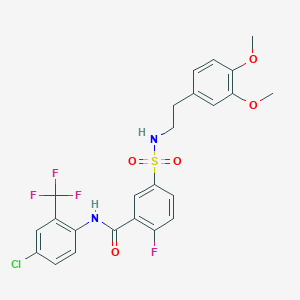
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)

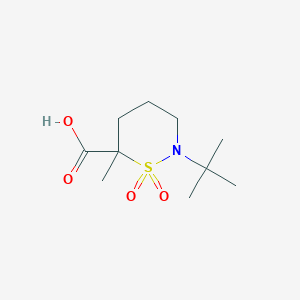

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)
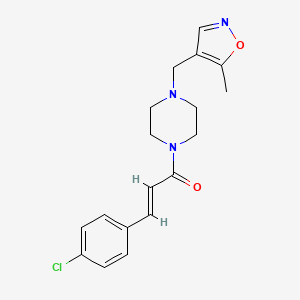
![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)